cis-Decahydronaphthalene-d18

説明

The Role of Isotopic Labeling in Probing Molecular Structure and Dynamics in Complex Systems

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. synmr.in This subtle change in mass, without altering the chemical properties significantly, allows scientists to track molecules, elucidate reaction mechanisms, and study the structure and dynamics of complex systems. synmr.insymeres.com Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are frequently used as non-radioactive tracers. symeres.com

The introduction of deuterium into a molecule, a process known as deuteration, is particularly useful. clearsynth.com The heavier mass of deuterium compared to hydrogen can lead to a kinetic isotope effect, where reactions involving the breaking of a bond to deuterium proceed at a different rate than those involving hydrogen. symeres.com This effect provides invaluable insights into reaction pathways and transition states. symeres.com Furthermore, deuterated compounds are indispensable in various analytical methods, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, where they can serve as internal standards for precise quantification or help in simplifying complex spectra. nih.govoup.com By selectively labeling parts of a molecule, researchers can follow the fate of specific atoms through intricate biological or chemical transformations, providing a detailed map of molecular behavior. synmr.in

Overview of Stereoisomeric Decahydronaphthalenes in Fundamental Chemical and Physical Studies

Decahydronaphthalene (B1670005), commonly known as decalin, exists as two distinct stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. researchgate.netrsc.org These isomers arise from the different ways the two six-membered rings are fused together. In the cis isomer, the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system, resulting in a bent, flexible structure. In the trans isomer, these hydrogens are on opposite sides, leading to a more rigid, planar structure.

This difference in molecular geometry gives rise to notable variations in their physical properties, making them ideal subjects for fundamental studies on the influence of stereoisomerism. researchgate.netrsc.orgresearchgate.net For instance, research has shown that cis-decalin has a higher density and viscosity than trans-decalin over various temperatures and pressures. researchgate.netrsc.org The greater viscosity of the cis isomer is attributed to its twisted, less symmetric structure, which increases intermolecular friction compared to the more rigid and symmetric trans form. researchgate.net These differences have been systematically investigated to understand how molecular shape affects bulk properties like density, viscosity, speed of sound, and heat capacity. researchgate.netresearchgate.net Such studies are crucial for developing and validating theoretical models that predict the physical behavior of fluids. rsc.org

Table 1: Comparison of Physical Properties of cis- and trans-Decahydronaphthalene Note: The values below are for the non-deuterated forms and serve to illustrate the differences between the stereoisomers.

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |

|---|---|---|

| Boiling Point | 193 °C chemicalbook.com | 187 °C |

| Melting Point | -43 °C chemicalbook.com | -30 °C |

| Density at 20 °C | ~0.897 g/mL chemicalbook.com | ~0.870 g/mL |

| Viscosity | Higher than trans-isomer researchgate.netrsc.org | Lower than cis-isomer researchgate.netrsc.org |

Significance of Perdeuteration for Enhanced Observability in Spectroscopic and Scattering Experiments

Perdeuteration, the substitution of all hydrogen atoms in a molecule with deuterium, is a critical technique for enhancing observability in certain advanced analytical experiments, most notably neutron scattering and NMR spectroscopy. avantiresearch.comnih.gov Hydrogen (¹H) has a large incoherent neutron scattering cross-section, which creates significant background noise in neutron scattering experiments, obscuring the desired signals. nih.govansto.gov.au Deuterium, in contrast, has a much smaller incoherent scattering cross-section and a different coherent scattering length. avantiresearch.com

By using perdeuterated molecules like cis-decahydronaphthalene-d18, researchers can dramatically reduce this background noise, leading to a much-improved signal-to-noise ratio. nih.govansto.gov.au This enhancement allows for the study of structural details from the sub-nanometer to the hundred-nanometer scale. avantiresearch.com In neutron crystallography, for example, perdeuteration makes it possible to determine the positions of individual deuterium atoms in complex structures, which is often impossible with hydrogen. nih.gov This technique has been instrumental in studying the structure and dynamics of a wide range of systems, including proteins, polymers, and other biological materials. avantiresearch.comnih.gov Similarly, in NMR spectroscopy, deuteration can be used to simplify complex spectra and as a contrast agent to visualize the three-dimensional structure of molecules with greater clarity. clearsynth.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₀D₁₈ echemi.com |

| Molecular Weight | 156.36 g/mol nih.govisotope.com |

| CAS Number | 28788-42-3 nih.govcdnisotopes.com |

| Density | 1.012 g/mL at 25 °C echemi.com |

| Isotopic Purity | Typically ≥98 atom % D cdnisotopes.com |

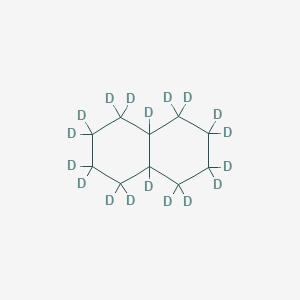

Structure

3D Structure

特性

IUPAC Name |

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecadeuterionaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBZCPXTIHJBJL-XRRAJICISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C2(C(C(C(C(C2(C1([2H])[2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-42-3, 80997-90-6 | |

| Record name | Decahydronaphthalin-D22 (Gemisch der cis-trans-Isomeren) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Decahydronaphthalene-d18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Cis Decahydronaphthalene

Strategies for Complete Deuteration of the Decahydronaphthalene (B1670005) Carbon Skeleton

The most direct and common approach for the complete deuteration of the decahydronaphthalene skeleton is the catalytic hydrogenation of naphthalene using a deuterium (B1214612) source. This process involves the addition of 18 deuterium atoms to the naphthalene core, a transformation that requires robust catalytic systems and carefully controlled reaction conditions to achieve high levels of isotopic enrichment.

C₁₀H₈ + 9D₂ → C₁₀D₁₈

Key to this transformation is the choice of catalyst and the deuterium source. While deuterium gas (D₂) is the most direct source, deuterated solvents can also participate in H/D exchange reactions under certain catalytic conditions.

Catalytic Systems:

Several heterogeneous catalysts have been shown to be effective for the hydrogenation of naphthalene. For the purpose of achieving a high degree of deuteration, catalysts with high activity and stability are required.

Noble Metal Catalysts: Platinum and palladium catalysts, often supported on carbon (Pt/C, Pd/C), are highly active for the hydrogenation of aromatic compounds. researchgate.net These catalysts can facilitate the complete saturation of the naphthalene ring system. To achieve perdeuteration, the reaction is carried out under a deuterium gas atmosphere at elevated pressures and temperatures.

Nickel- and Molybdenum-based Catalysts: Studies have shown that nickel- and molybdenum-based catalysts, such as NiMo/Al₂O₃, can also effectively hydrogenate naphthalene. nih.gov Interestingly, these catalysts have been reported to favor the formation of the cis-decalin isomer, which is particularly relevant for the synthesis of the target compound. nih.gov By employing these catalysts in the presence of a deuterium source, it is possible to achieve both deuteration and stereochemical control in a single process. A novel LDH-derived Ni-MMO-supported Mo catalyst has also shown significant production of cis-decalin. nih.gov

Reaction Conditions:

The efficiency of the deuteration process is highly dependent on the reaction conditions.

| Parameter | Typical Range | Rationale |

| Temperature | 100-300 °C | Higher temperatures increase the reaction rate but can also favor the formation of the thermodynamically more stable trans-isomer. |

| Pressure | 30-100 bar | High pressure of deuterium gas is necessary to ensure a high concentration of deuterium at the catalyst surface and drive the reaction towards complete saturation and deuteration. |

| Solvent | Aprotic solvents (e.g., hexane, decane) | Aprotic solvents are generally preferred to minimize H/D exchange with the solvent, ensuring that the deuterium incorporation originates primarily from the deuterium gas. |

| Reaction Time | Several hours to days | Sufficient reaction time is required to ensure complete saturation of the aromatic rings and to allow for H/D exchange at all C-H positions. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Achieving complete deuteration to yield C₁₀D₁₈ requires forcing conditions to promote the exchange of all hydrogen atoms with deuterium. This often involves prolonged reaction times or multiple reaction cycles with fresh deuterium gas and catalyst.

Stereoselective Synthesis Approaches for cis-Decahydronaphthalene-d18 Isomers

While the catalytic deuteration of naphthalene can be tailored to favor the cis-isomer, achieving high stereoselectivity often requires more sophisticated synthetic strategies. These methods typically involve the construction of the cis-decalin skeleton from acyclic or monocyclic precursors, where the stereochemistry is controlled at each step. To produce the d18 isotopologue, deuterated starting materials or reagents must be employed in these synthetic routes.

One powerful method for the stereoselective synthesis of cis-decalins is the Diels-Alder reaction. rsc.orgcdnsciencepub.com This [4+2] cycloaddition reaction can form the bicyclic decalin core with a high degree of stereocontrol.

A potential synthetic route could involve:

Preparation of a Deuterated Diene and Dienophile: The synthesis would begin with the preparation of a fully deuterated 1,3-diene and a deuterated dienophile. For example, a deuterated cyclohexene derivative could serve as the dienophile. The synthesis of these deuterated building blocks would itself require specific deuteration strategies, such as the use of deuterated reducing agents (e.g., lithium aluminum deuteride) or acid-catalyzed H/D exchange in deuterated media.

Diels-Alder Cycloaddition: The deuterated diene and dienophile would then be reacted under appropriate conditions (thermal or Lewis acid-catalyzed) to form the cis-fused bicyclic system. The stereochemistry of the product is dictated by the well-established rules of the Diels-Alder reaction, which generally favors the formation of the cis-isomer.

Further Functional Group Manipulations: The initial cycloadduct may contain functional groups that need to be removed to yield the final this compound. This could involve further reduction or deoxygenation steps, which must also be carried out using deuterated reagents to maintain the isotopic labeling.

While this approach offers greater control over the stereochemistry, it is often more synthetically demanding than the direct deuteration of naphthalene. The development of stereoselective catalytic systems that can directly convert perdeuteronaphthalene to this compound with high selectivity remains an active area of research.

Analytical Techniques for Verifying Isotopic Enrichment and Stereoisomeric Purity in Synthesized this compound Batches

Following the synthesis of this compound, it is crucial to verify both the isotopic enrichment and the stereoisomeric purity of the product. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Mass Spectrometry (MS):

Mass spectrometry is a primary tool for determining the level of isotopic enrichment. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly useful for this analysis.

Principle: The mass of a molecule of this compound (C₁₀D₁₈) is significantly different from that of its non-deuterated counterpart (C₁₀H₁₈). The molecular weight of C₁₀H₁₈ is approximately 138.25 g/mol , while the molecular weight of C₁₀D₁₈ is approximately 156.36 g/mol . isotope.com

Analysis: By analyzing the mass spectrum of the synthesized sample, the relative abundance of the different isotopologues (C₁₀D₁₈, C₁₀D₁₇H₁, C₁₀D₁₆H₂, etc.) can be determined. The isotopic enrichment is then calculated based on the distribution of these isotopologues. For a highly enriched sample, the peak corresponding to C₁₀D₁₈ should be the base peak, with very low intensity peaks for the lower deuterated species.

| Isotopologue | Expected Mass (approx. g/mol ) |

| C₁₀H₁₈ | 138.25 |

| C₁₀D₁H₁₇ | 139.26 |

| ... | ... |

| C₁₀D₁₇H₁ | 155.35 |

| C₁₀D₁₈ | 156.36 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for determining the stereoisomeric purity and can also provide information about the isotopic labeling pattern. nih.gov

¹H NMR: In a fully deuterated sample of this compound, the ¹H NMR spectrum should show a complete absence of signals. The presence of any residual proton signals would indicate incomplete deuteration. The integration of these residual signals relative to an internal standard can be used to quantify the level of deuteration.

²H (Deuterium) NMR: A ²H NMR spectrum of this compound would show signals corresponding to the different deuterium environments in the molecule. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum of the non-deuterated compound, but the signals are typically broader. The pattern of signals can confirm the cis-stereochemistry of the decalin ring system.

¹³C NMR: The ¹³C NMR spectrum of the deuterated compound will also be informative. The coupling between carbon and deuterium (C-D coupling) will result in characteristic splitting patterns for the carbon signals. For a CD₂ group, the carbon signal will appear as a quintet, and for a CD group, it will appear as a triplet. The absence of any signals corresponding to CH or CH₂ groups would confirm complete deuteration.

Gas Chromatography (GC):

Gas chromatography can be used to separate the cis and trans isomers of decahydronaphthalene. patsnap.com By comparing the retention time of the synthesized product with that of authentic standards of cis- and trans-decalin, the stereoisomeric purity can be determined. A high-purity sample of this compound should show a single major peak corresponding to the cis-isomer.

By combining the data from these analytical techniques, a comprehensive picture of the isotopic enrichment and stereoisomeric purity of the synthesized this compound can be obtained, ensuring its suitability for its intended applications.

Conformational Analysis and Molecular Dynamics of Cis Decahydronaphthalene D18

Theoretical Frameworks for Predicting the Conformational Landscape of cis-Decahydronaphthalene-d18

The conformational landscape of cis-decalin and its deuterated derivatives is primarily defined by the chair conformations of its two fused six-membered rings. Theoretical calculations are essential for mapping the potential energy surface and identifying stable conformers and the transition states that separate them.

Molecular Mechanics (MM) is a widely used theoretical framework for this purpose. yale.eduuci.edu Force fields such as MM2, MM3, and AMBER are parameterized to calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions. acs.org For cis-decalin, these calculations predict that the most stable conformation consists of two fused chair rings. nobelprize.org This cis-fused system is characterized by its flexibility, allowing for a ring inversion process where both rings flip simultaneously. yale.edulibretexts.org

Quantum mechanics (QM) calculations, such as Hartree-Fock (HF) methods with basis sets like 6-31G*, provide a more rigorous approach by solving the Schrödinger equation. acs.org These methods are used to calculate the relative energies of different conformers and the energy barriers between them. For instance, calculations can reliably determine the energy difference between the stable chair-chair conformer and the higher-energy transition states involved in the ring inversion process. acs.orgresearchgate.net Computational studies have explored the entire inversion pathway, identifying transition states that involve twist-boat conformations. The calculated barrier to ring inversion for cis-decalin is approximately 12.0 kcal/mol, which aligns well with experimental findings. researchgate.net

These theoretical models are crucial for interpreting experimental data and providing a detailed picture of the molecule's dynamic behavior. The population of conformers can be predicted using the Boltzmann distribution based on their calculated relative Gibbs free energies (ΔG). uci.edu

| Theoretical Method | Application to cis-Decalin | Key Findings |

| Molecular Mechanics (MM2, MM3, AMBER) | Calculation of steric energy; Prediction of stable conformers. acs.orgcdnsciencepub.com | Confirms the double-chair as the ground state conformation. nobelprize.org |

| Quantum Mechanics (HF/6-31G, B3LYP)* | Calculation of relative energies of conformers and transition states. acs.orgresearchgate.netrsc.org | Predicts the energy barrier for ring inversion and the geometry of transition states. researchgate.net |

| Monte Carlo Search | Exploration of the conformational space to identify all low-energy conformers. uci.edu | Ensures a comprehensive mapping of the potential energy surface. |

Experimental Determination of Conformational Equilibria in this compound through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for investigating the conformational equilibria of cis-decalin systems, including this compound. nih.gov The flexibility of the cis-fused rings leads to a dynamic equilibrium between two equivalent chair-chair conformers. This process, known as ring flipping or inversion, is rapid at room temperature on the NMR timescale. osti.gov

At ambient temperatures, the 1H or 13C NMR spectrum of cis-decalin shows averaged signals because the rate of interconversion is much faster than the NMR frequency difference between the axial and equatorial positions. osti.gov However, as the temperature is lowered, the rate of this inversion slows down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a given nucleus broadens and then splits into two distinct signals, corresponding to the axial and equatorial environments in the "frozen" conformers. cdnsciencepub.com

Studies on fluorinated derivatives, such as 2,2-difluoro-cis-decalin, have utilized 19F NMR for this purpose, as the large chemical shift differences allow for more convenient determination of the inversion rates. caltech.edu Similarly, low-temperature 13C NMR has been effectively used to study the inversion barriers in substituted cis-decalins. cdnsciencepub.com For the parent molecule and its deuterated analogue, deuterium (B1214612) (2H) NMR is particularly powerful. A study of cis-decalin dissolved in a chiral liquid crystal medium demonstrated that at a low temperature (243 K), the 2H NMR spectrum corresponds to the slow exchange regime, allowing for the characterization of the two interconverting enantiomeric C2-symmetry conformers. nih.gov The analysis of vicinal coupling constants (3J) in the 1H NMR spectrum can also provide information about the dihedral angles and thus the predominant conformation in solution. acs.org

| Spectroscopic Method | Observation | Information Gained |

| Dynamic NMR (1H, 13C, 19F, 2H) | Coalescence and splitting of signals with temperature change. cdnsciencepub.comnih.govcaltech.edu | Rate of ring inversion, activation energy (Ea), and other thermodynamic parameters. |

| Low-Temperature NMR | "Freezing out" of individual conformers. nih.gov | Direct observation and characterization of the distinct axial and equatorial environments. |

| Analysis of Vicinal Coupling Constants (3J) | Magnitude of coupling constants related to dihedral angles via the Karplus equation. acs.org | Information on the time-averaged geometry of the rings. |

Kinetics and Thermodynamics of Ring Inversion and Interconversion Processes in this compound

The ring inversion of cis-decalin is a well-characterized process governed by specific kinetic and thermodynamic parameters. Unlike the rigid trans-decalin, which is "locked" and cannot undergo ring flipping, the cis isomer is conformationally mobile. libretexts.orgmasterorganicchemistry.com The interconversion proceeds from one chair-chair conformation to its equivalent mirror-image conformer through a high-energy transition state. nih.gov

The primary thermodynamic consideration is the relative stability of the cis and trans isomers. The trans-decalin isomer is more stable than the cis isomer by approximately 2.7 kcal/mol. slideshare.net This energy difference is attributed to unfavorable non-bonded interactions and three additional gauche-butane interactions present in the more sterically crowded cis conformation. libretexts.orgegyankosh.ac.in

The kinetics of the ring inversion are defined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). Experimental measurements using dynamic NMR spectroscopy have established the energy barrier for the ring inversion of cis-decalin to be in the range of 12 to 14 kcal/mol. libretexts.orgresearchgate.net This barrier is significantly higher than that for cyclohexane (B81311), reflecting the more constrained nature of the fused-ring system where both rings must contort simultaneously.

Thermodynamic parameters for the activation process can be extracted from the rate constants obtained by lineshape analysis of the dynamic NMR spectra. cdnsciencepub.com These studies provide values for the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), offering a complete thermodynamic profile of the inversion pathway.

| Parameter | Value | Significance |

| Energy Difference (ΔE_trans-cis) | ~2.7 kcal/mol slideshare.net | trans-Decalin is thermodynamically more stable than cis-decalin. |

| Activation Energy (Ea) of Ring Inversion | ~12-14 kcal/mol libretexts.orgresearchgate.net | The energy barrier that must be overcome for the chair-chair interconversion to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | ~47.9 kJ·mol⁻¹ (at 253 K) for a related system. researchgate.net | Represents the free energy of the transition state relative to the ground state. |

| Enthalpy of Activation (ΔH‡) | Calculated to be ~46.2 kJ·mol⁻¹ for a related system. researchgate.net | The heat energy required to reach the transition state. |

Advanced Spectroscopic Investigations Utilizing Cis Decahydronaphthalene D18

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions. wikipedia.orgtechnologynetworks.com The use of deuterated compounds like cis-Decahydronaphthalene-d18 is fundamental to many advanced NMR experiments. reanallabor.huapolloscientific.co.uk

This compound as a Specialized Deuterated Solvent in NMR Experiments

Deuterated solvents are essential in ¹H NMR spectroscopy as they are "invisible" in the resulting spectrum, allowing for the unambiguous observation of proton signals from the analyte of interest. This compound is commercially available for this purpose, often as a mixture with its trans-isomer. sigmaaldrich.comisotope.comlaboratorystandards.eu Its utility as a non-polar, aprotic solvent makes it suitable for specific applications where other common deuterated solvents may be inadequate.

For instance, in a study of novel pinene-bipyridine and pinene-phenanthroline derivatives, decalin-d18 was one of several deuterated solvents used to investigate keto-enol tautomerism. nih.gov The choice of solvent can significantly influence the equilibrium between tautomers, and using a range of solvents, including the non-polar decalin-d18, provides a comprehensive understanding of these structural rearrangements. nih.gov The use of cis-decalin-d18 allowed researchers to observe two distinct sets of signals corresponding to the different tautomers, which is a phenomenon slow on the NMR timescale. nih.gov

Deuterium (B1214612) NMR (²H NMR) for Unraveling Molecular Orientation and Anisotropy in this compound Systems

Deuterium (²H) has a nuclear spin of I=1, which gives rise to a nuclear quadrupole moment. nih.gov In an anisotropic environment, such as a liquid crystal or a solid, the interaction of this quadrupole moment with the local electric field gradient leads to a splitting of the NMR signal, known as quadrupolar splitting. nih.gov The magnitude of this splitting is highly dependent on the orientation of the C–D bond relative to the external magnetic field. nih.gov

This property makes ²H NMR an exceptionally sensitive probe for molecular orientation and dynamics. aip.org Studies on cis-decalin-d18 confined within porous silica (B1680970) glasses have utilized ²H NMR spin-lattice relaxation times (T₁) to investigate the effects of geometric confinement and surface interactions on molecular dynamics. aip.orgresearchgate.net In these experiments, cis-decalin-d18 is classified as a weakly interacting liquid, allowing researchers to isolate the effects of the physical pore structure from strong chemical interactions with the silica surface. aip.orgresearchgate.net By analyzing relaxation data, models such as the two-state, fast-exchange model can be applied to describe the motional dynamics of the confined liquid. aip.orgresearchgate.net

Applications of ²H NMR in Chiral Liquid Crystalline Phases for Conformational Differentiation of cis-Decahydronaphthalene Invertomers

Cis-decalin is a fascinating molecule as it is chiral despite lacking a stereogenic center, existing as a pair of interconverting enantiomers (invertomers) of C₂-symmetry. researchgate.netnih.gov Differentiating these rapidly interconverting forms is a significant challenge. A powerful method to achieve this is by using NMR spectroscopy in a chiral oriented solvent, such as a chiral liquid crystal (CLC). researchgate.netrsc.orgresearchgate.net

In a seminal study, perdeuterated cis-decalin was dissolved in polypeptide-based CLCs like poly-γ-benzyl-L-glutamate (PBLG). researchgate.net The chiral environment of the CLC interacts differently with each of the two enantiomeric invertomers, breaking the symmetry and making them distinguishable by ²H NMR. The experimental approach is highly dependent on temperature:

At low temperatures (e.g., 243 K) , the interconversion between the invertomers is slow on the NMR timescale. This results in separate, distinct signals for each of the two enantiomeric conformers, allowing for their direct observation and differentiation. researchgate.netnih.gov

At high temperatures (e.g., 356 K) , the interconversion is fast, leading to an averaged signal. researchgate.netnih.gov Even in this fast-exchange regime, the chiral environment allows for the differentiation of deuterium nuclei that become enantiotopic (non-equivalent in a chiral environment) under the rapid kinetic averaging. researchgate.net

By analyzing the ²H quadrupolar splittings, researchers can calculate the orientational order parameters for each of the interconverting enantiomers. researchgate.netnih.gov This provides detailed insight into the conformational dynamics and orientational behavior of this flexible chiral molecule. researchgate.netnih.gov Two-dimensional NMR techniques, such as 2D exchange spectroscopy, are also employed at low temperatures to assign the peaks correctly to each invertomer. researchgate.netnih.gov

Table 2: ²H NMR Investigation of cis-Decalin Invertomers in Chiral Liquid Crystals

| Parameter | Description |

| Analyte | Perdeuterated cis-decalin (this compound) researchgate.net |

| Chiral Medium | Polypeptide Liquid Crystals (e.g., PBLG, PCBLL) in organic solvents researchgate.net |

| Technique | Deuterium (²H) 1D and 2D NMR Spectroscopy researchgate.net |

| Low-Temperature Regime | Slow conformational exchange; allows for the differentiation of the two enantiomeric invertomers researchgate.netnih.gov |

| High-Temperature Regime | Fast conformational exchange; allows for the differentiation of enantiotopic nuclei under kinetic averaging researchgate.netnih.gov |

| Key Finding | The chiral solvent enables the enantioselective interaction and NMR differentiation of unfunctionalized chiral cycloalkane invertomers researchgate.net |

Exploration of Self-Association and Intermolecular Interactions in this compound Solutions via NMR

NMR relaxation measurements are a sensitive tool for probing intermolecular interactions and self-association phenomena in solution. The relaxation times of nuclei (like ²H) are influenced by molecular motion, which in turn is affected by interactions with other molecules or surfaces. mageleka.comcsic.es

Studies have used cis-decalin-d18 as a representative weakly interacting liquid to understand the dynamics of fluids confined in porous materials like silica glasses. aip.orgresearchgate.net By measuring ²H NMR spin-lattice (T₁) and spin-spin (T₂) relaxation times, the strength of interaction between the liquid and the pore surface can be quantified. researchgate.netresearchgate.net For cis-decalin-d18, the interactions are primarily due to weak van der Waals forces, providing a baseline to compare against more strongly interacting polar liquids. aip.org This helps separate the effects of physical confinement from chemical affinity. aip.org

Furthermore, cis-decalin-d18 can be used as a non-polar solvent to study the aggregation behavior of other molecules. For example, the self-association of certain pinene derivatives was studied using ¹H-NMR in various deuterated solvents, including decalin-d18. nih.gov The concentration-dependent chemical shifts of specific protons can indicate the formation of aggregates through processes like hydrogen bonding. nih.gov

Neutron Scattering Spectroscopy (SANS)

Small-Angle Neutron Scattering (SANS) is a technique used to study the structure of materials on a length scale of approximately 1 to 1000 nanometers. ornl.gov It is particularly powerful for studying soft matter systems like colloidal and polymeric dispersions. aps.org

Application of this compound in Contrast Matching for Colloidal and Polymeric Dispersions

A key advantage of SANS is the ability to use "contrast matching". jove.comnih.gov The scattering of neutrons depends on the difference in the neutron scattering length density (SLD) between a particle and the surrounding solvent. ornl.govnih.gov By using a mixture of hydrogenated and deuterated solvents, the SLD of the solvent can be precisely tuned to match the SLD of one of the components in a complex mixture. jove.comosti.gov This effectively makes that component "invisible" to the neutrons, allowing the scattering from the other components to be studied in isolation. nih.govresearchgate.net

This compound and its hydrogenated counterpart, cis-decalin-h18, are frequently used in such contrast-matching experiments, particularly for studying dispersions in non-polar media. scispace.comresearchgate.netacs.org A notable example is the investigation of binary colloidal dispersions of poly(methyl methacrylate) (PMMA) particles of different sizes. scispace.com In these experiments, larger hydrogenated PMMA spheres were mixed with smaller deuterated PMMA spheres. scispace.com The solvent was a carefully prepared mixture of cis-decalin-h18 and octane-d18 (B101539). scispace.com By adjusting the ratio of the two solvents, the SLD of the solvent mixture was made to match that of the larger, hydrogenated PMMA particles. scispace.com This rendered the large spheres invisible to the neutron beam, and the resulting scattering pattern provided direct information about the spatial arrangement and clustering of the smaller, deuterated spheres. scispace.com

Table 3: Example of Contrast Matching using Decalin in SANS

| System Studied | Components | Contrast Matching Strategy | Purpose |

| Binary Colloidal Dispersion | Large hydrogenated PMMA spheres, Small deuterated PMMA spheres | Solvent mixture of cis-decalin-h18 and octane-d18 used to match the SLD of the large hydrogenated PMMA spheres. scispace.com | To make the large spheres "invisible" and study the local structure and clustering of the small spheres. scispace.com |

Structural Characterization of Hard-Sphere Colloidal Mixtures in Deuterated Decahydronaphthalene (B1670005) Media

The use of deuterated solvents, particularly this compound (d-decalin), is pivotal in the structural analysis of hard-sphere colloidal mixtures using neutron scattering techniques. These techniques, such as Small-Angle Neutron Scattering (SANS) and Spin-Echo Small-Angle Neutron Scattering (SESANS), leverage the significant difference in neutron scattering length densities between hydrogen and deuterium. researchgate.netfz-juelich.de This isotopic substitution allows for "contrast matching," a method where the scattering from one component in a mixture can be effectively rendered invisible, enabling the detailed structural investigation of the other components. researchgate.netbris.ac.ukbris.ac.uk

In studies of hard-sphere colloidal systems, poly(methyl methacrylate) (PMMA) particles are often used as a model system. ed.ac.uked.ac.ukacs.org These particles are sterically stabilized to prevent aggregation and suspended in a solvent. ed.ac.ukacs.org For neutron scattering experiments, mixtures of hydrogenated and deuterated decalin are frequently employed as the dispersion medium. ed.ac.uked.ac.uk By carefully adjusting the ratio of the two isotopic isomers, the solvent can be made to have the same neutron scattering length density as the PMMA particles. bris.ac.uk This contrast-matching approach effectively nullifies the scattering signal from the particles, allowing researchers to probe the structure and interactions of other components in the mixture, such as added polymers or a second type of colloidal particle. bris.ac.uked.ac.uk

For instance, in binary colloidal mixtures, one type of particle can be hydrogenated and the other deuterated. By suspending this mixture in a solvent that matches the scattering length density of the hydrogenated spheres, the SANS experiment will selectively highlight the structure and distribution of the deuterated spheres. bris.ac.ukbris.ac.uk This has been instrumental in studying the local structure of smaller spheres in a mixture with larger ones, revealing phenomena such as particle clustering. bris.ac.ukresearchgate.netscispace.com

The hard-sphere model, which assumes particles interact only through infinite repulsion at contact, serves as a fundamental framework for understanding these systems. ed.ac.ukconicet.gov.ar Experimental data from SANS and SESANS on PMMA particles in decalin have shown that for volume fractions up to about 40-50%, the correlations between particles are well-described by the Percus-Yevick hard-sphere model. ed.ac.uked.ac.uk This confirms that in this concentration range, the particles behave as predicted by this simple model without significant aggregation. ed.ac.uk

Table 1: Components in a Typical Hard-Sphere Colloidal Mixture for SANS/SESANS

| Component | Role | Common Material Example | Purpose in Scattering Experiment |

| Colloidal Particle | Hard-sphere model | Poly(methyl methacrylate) (PMMA) | The primary structure under investigation. |

| Stabilizer | Prevents aggregation | Poly(12-hydroxystearic acid) (PHSA) | Ensures particles remain dispersed. acs.org |

| Solvent (Deuterated) | Dispersion medium | This compound | Provides contrast for neutron scattering. |

| Solvent (Hydrogenated) | Dispersion medium | cis-Decahydronaphthalene-h18 | Used to adjust the solvent's scattering length density for contrast matching. bris.ac.uk |

| Depletant (optional) | Induces attraction | Polystyrene | Used to study induced particle interactions. ed.ac.uk |

Investigation of Particle Clustering and Phase Behavior in this compound Based Systems

The use of this compound as a solvent in neutron scattering experiments has been crucial for understanding the complex phenomena of particle clustering and phase transitions in colloidal suspensions. bris.ac.uked.ac.ukresearchgate.net These systems can exhibit a rich variety of states, including fluid, crystalline, and glassy phases, depending on factors like particle concentration, interactions, and the presence of other components. conicet.gov.aruu.nl

One of the key phenomena studied is depletion flocculation. This occurs when a non-adsorbing polymer is added to a stable colloidal dispersion. bris.ac.uk The exclusion of these polymer coils from the region between two closely approaching colloidal particles creates an osmotic pressure imbalance, leading to an effective attractive force between the particles. bris.ac.ukscispace.com This "depletion interaction" can induce particle clustering and even phase separation into colloid-rich and polymer-rich phases. uu.nl

Small-angle neutron scattering (SANS) is a powerful tool to investigate these effects. By using a mixture of hydrogenated and deuterated particles in a contrast-matching solvent like d-decalin, researchers can isolate the scattering from one particle type and directly observe how the addition of a depletant affects their spatial arrangement. bris.ac.ukbris.ac.uk Experiments on binary mixtures of PMMA spheres in a medium of cis-decalin-h18 and octane-d18 have demonstrated that smaller spheres show evidence of clustering, consistent with a long-ranged attractive force induced by the depletion of the larger spheres. bris.ac.ukresearchgate.netscispace.com

Spin-Echo Small-Angle Neutron Scattering (SESANS) provides complementary real-space information about these systems. ed.ac.uk Studies using SESANS on PMMA particles in decalin have shown that when a depletant like polystyrene is added, short-range clustering occurs, increasing the number of near-neighbor contacts. ed.ac.uk Within a specific range of depletant concentrations, these near-neighbor correlations can saturate, leading to the formation of large aggregates with power-law density correlations. ed.ac.uk SESANS can distinguish between these short-range and long-range correlations, showing that the power-law correlations become apparent at distances greater than about two particle diameters. ed.ac.uk

The phase behavior of these systems is complex. Depending on the particle size ratio and concentration, binary hard-sphere mixtures can freeze into various crystal structures or undergo phase separation. bris.ac.uk For example, in a binary mixture of PMMA spheres with a size ratio of 0.31, studies have shown that upon freezing, there is almost complete size separation, with the crystalline phase consisting almost exclusively of the larger spheres, while the smaller spheres are expelled into a coexisting binary fluid. bris.ac.uk This finding aligns with density functional theory predictions for the freezing of hard-sphere mixtures. bris.ac.uk

Table 2: Observed Phenomena in Colloidal Systems with d-Decalin

| Phenomenon | Description | Experimental Technique | Key Finding |

| Depletion Flocculation | Polymer-induced clustering of colloidal particles. bris.ac.uk | SANS | An effective attractive force arises from the exclusion of polymers between particles. bris.ac.uk |

| Short-Range Clustering | Increased frequency of near-neighbor particle contacts. ed.ac.uk | SESANS | Occurs upon addition of a small amount of depletant. ed.ac.uk |

| Long-Range Correlations | Formation of large aggregates with power-law density correlations. ed.ac.uk | SESANS | Develop at higher depletant concentrations. ed.ac.uk |

| Phase Separation | Freezing of a binary mixture leads to separation by size. bris.ac.uk | SANS, Light Scattering | The crystalline phase is dominated by the larger spheres. bris.ac.uk |

Single-Chain Neutron Scattering Studies Utilizing Deuterated Decahydronaphthalene as a Solvent

Single-chain neutron scattering is a specialized application of SANS that allows for the direct measurement of the size and shape (conformation) of individual polymer chains within a complex environment, such as a bulk polymer melt or a concentrated solution. researchgate.netfz-juelich.de This technique relies heavily on isotopic labeling, with deuteration being the most common method. researchgate.netfz-juelich.de The use of deuterated solvents like this compound is essential for these studies, particularly when investigating polymer chains in solution. nist.gov

The fundamental principle involves creating a "single-chain contrast" condition. researchgate.net This is achieved by dispersing a small number of deuterated polymer chains within a solution of identical, but hydrogenated (protiated), polymer chains. The entire system is then placed in a solvent whose scattering length density is carefully prepared to match that of the hydrogenated polymer. In this scenario, the scattering from the abundant hydrogenated chains and the solvent is effectively cancelled out, making the deuterated chains stand out and allowing their individual form factor to be measured. fz-juelich.de

A study by Ramzi et al. utilized this contrast-matching technique with decalin as the solvent to investigate the structure of fatty acid-modified dendrimers. nist.gov They prepared solutions of deuterated fatty acid-modified dendrimers in mixtures of hydrogenated decalin (decalin-h) and deuterated decalin (decalin-d). nist.gov By adjusting the h/d ratio of the decalin, they could selectively match the scattering length density of either the dendrimer core or the fatty acid (FA) shell. nist.gov

The results of this SANS study provided detailed insights into the internal structure of these complex macromolecules in solution:

The dendrimer cores of both G3 and G5 generations were found to be collapsed and did not incorporate a significant amount of the decalin solvent. nist.gov

| Dendrimer Generation | Core State in Decalin |

|---|---|

| G3 | Collapsed, minimal solvent |

The conformation of the fatty acid shell depended on the dendrimer generation. For the G3 dendrimer, the FA shell had a size that was closer to its conformation in the bulk state rather than a collapsed state. nist.gov

Conversely, for the G5 dendrimer, the FA shell was more collapsed. nist.gov

These findings demonstrate the power of single-chain neutron scattering with deuterated solvents like decalin to elucidate the detailed conformation of different components within a complex macromolecular assembly in solution, information that is often inaccessible by other techniques. researchgate.netnist.gov

Computational and Theoretical Studies of Cis Decahydronaphthalene D18 Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetic Stability of cis-Decahydronaphthalene-d18 Isomers

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules like this compound. These methods are used to determine the electronic structure and, consequently, the energetic stability of its different isomers. The parent molecule, decahydronaphthalene (B1670005), exists as two primary stereoisomers: cis-decalin and trans-decalin.

Density Functional Theory (DFT) is a widely used QM method for such investigations. researchgate.net Functionals like optB88-vdW are employed to accurately account for long-range van der Waals forces, which are significant in large organic molecules. researchgate.net Such calculations can elucidate the dehydrogenation pathways on catalyst surfaces, revealing that the process is highly dependent on the isomeric structure. For instance, DFT studies on platinum surfaces showed that dehydrogenation is more favorable for cis-decalin than for trans-decalin on a stepped Pt(211) surface. researchgate.net

Table 1: Energetic Comparison of Decalin Isomers

| Isomer | Relative Stability | Key Structural Feature | Calculated Energy Difference (non-deuterated) |

| trans-Decalin | More Stable | Conformationally locked, lower steric strain | - |

| cis-Decalin | Less Stable | Ring inversion possible, subject to 1,3-diaxial interactions | ~8.0 kJ/mol higher than trans rsc.org |

This table summarizes the key energetic and structural differences between the cis and trans isomers of decalin, which are foundational to understanding their deuterated analogues.

Molecular Dynamics (MD) Simulations of this compound in Solution and Confined Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into their dynamics in various environments. This compound has been specifically used in MD studies as a model for weakly interacting liquids. researchgate.net

A significant area of research is the behavior of liquids in confined spaces, such as silica (B1680970) nanopores. researchgate.netnih.gov MD simulations of cis-decalin-d18 within these pores help to understand how confinement affects molecular structure and dynamics. researchgate.netnih.gov These studies are crucial for applications in catalysis, separation processes, and materials science. Simulations show that the mobility of confined liquids is strongly dependent on their proximity to the pore interface, with a pronounced slowdown observed in the layers nearest to the surface. nih.govrsc.org

For accurate simulations, the models must correctly represent experimental observations like density. MD simulations of cis- and trans-decalin have been performed with adjustments to their experimentally observed densities to better understand the relationship between Coulombic and van der Waals interaction forces. ccsenet.org These simulations help to establish the nature of molecular forces that govern processes in liquid or crystalline phases. ccsenet.org Furthermore, MD simulations are used to investigate the properties of solutions, such as the behavior of maltenes in asphaltene-maltene solutions, where deuterated decalin can be used as a representative cycloalkane. d-nb.info

Table 2: Applications of MD Simulations for this compound

| Simulation Environment | Research Focus | Key Insights |

| Solution (e.g., with asphaltenes) | Maltene-asphaltene interactions, molecular motion | Access to microscopic and macroscopic motion via relaxometry and diffusometry. d-nb.info |

| Confined Environments (e.g., silica nanopores) | Effects of confinement on liquid structure and dynamics | Characterization of interfacial layers, reduced mobility near surfaces, validation of two-state, fast-exchange models. researchgate.netnih.gov |

| Bulk Liquid | Effect of atomic charges on physical properties | Adjustment of models to match experimental densities, understanding intermolecular forces. ccsenet.org |

This table outlines the primary applications of molecular dynamics simulations involving this compound and its non-deuterated analogue.

Development and Validation of Force Fields for Deuterated Decahydronaphthalene Analogues in Simulations

The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field (FF), which is a set of parameters and equations describing the potential energy of the system. wustl.edu Developing and validating a force field for a specific molecule, especially a deuterated one, is a meticulous process.

Force fields like CHARMM, AMBER, OPLS, and reactive force fields like ReaxFF are commonly used for biomolecular and materials simulations. nih.govosti.gov The parameterization process for a new molecule or its isotopologue involves fitting the FF parameters to reproduce high-level quantum mechanical data and experimental results. nih.govresearchgate.net For a molecule like decalin, experimental data on saturated vapor pressure and density at atmospheric pressure are used to determine and validate the parameters for intermolecular interactions. mdpi.comresearchgate.net

A study on trans-decalin, for instance, used the TraPPE united-atom force field as a basis and determined previously unknown parameters for its intermolecular interaction potential. mdpi.comresearchgate.net This new parameterization allowed for an adequate description of the boiling and condensation lines. mdpi.com Similar rigorous parameterization is required for this compound. Capturing the effects of deuteration in a force field can be critical, as it can lead to significant changes in physical properties, such as the miscibility of tetrahydrofuran (B95107) (THF) in water. researchgate.net Reactive force fields like ReaxFF can also be specifically parameterized for isotope-exchange reactions by training against QM data for bond dissociation, angle distortion, and reaction energies. aip.org

Table 3: General Steps in Force Field Development and Validation

| Step | Description | Target Data Source |

| 1. Functional Form Selection | Choose the mathematical form of the potential energy function (e.g., Lennard-Jones, harmonic bonds). | Based on established force fields (e.g., CHARMM, TraPPE). nih.govresearchgate.net |

| 2. Initial Parameterization | Obtain initial parameters for bonds, angles, dihedrals, and non-bonded interactions. | High-level quantum mechanics (QM) calculations (e.g., for partial charges, rotational barriers). nih.govaip.org |

| 3. Refinement | Adjust parameters to match experimental data. | Thermodynamic properties (e.g., density, heat of vaporization), spectroscopic data (e.g., vibrational frequencies). researchgate.netmdpi.comresearchgate.net |

| 4. Validation | Test the force field on properties not used in the parameterization. | Phase equilibria (vapor-liquid), transport properties, structural properties (e.g., radial distribution functions). mdpi.comacs.org |

This table provides a generalized workflow for the development and validation of a molecular mechanics force field.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of molecules. nih.govfaccts.de

Infrared (IR) and Raman Spectroscopy: The vibrational spectra (IR and Raman) of molecules can be simulated computationally. nih.gov DFT methods are highly successful in predicting the vibrational frequencies and intensities. nih.gov For complex systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed to model the vibrational signatures of a molecule within its environment. nih.gov Automated computational platforms can now efficiently simulate IR and Raman spectra, taking a crystal structure as input and calculating vibrational frequencies, IR intensities (from dipole moments), and Raman activities (from polarizability). arxiv.orgarxiv.org The prediction of how vibrational modes shift upon deuteration is a key application, as this information is valuable for assigning peaks in experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra is a vital tool for confirming chemical structures. nmrdb.org The process often involves a conformational search, followed by geometry optimization of each conformer using a DFT method (e.g., B3LYP-D3/6-31G(d)). github.io Subsequently, NMR shielding constants are calculated for each stable conformer at a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. Such predictions are compared against experimental data to determine the correct structure. github.io Methods like the Gauge-Independent Atomic Orbital (GIAO) calculation are also used to compute the anisotropic effects that determine chemical shifts. acs.org

Table 4: Computational Methods for Predicting Spectroscopic Parameters

| Spectroscopy Type | Computational Method | Required Calculations | Key Output |

| Infrared (IR) | DFT, QM/MM | Vibrational frequencies, change in dipole moment | Absorption frequencies and intensities. nih.govfaccts.de |

| Raman | DFT, QM/MM | Vibrational frequencies, change in polarizability | Scattering frequencies and activities. nih.govfaccts.de |

| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method), Conformational Averaging | Magnetic shielding tensors for each nucleus | Chemical shifts (δ) and coupling constants (J). github.ioacs.org |

This table summarizes common computational approaches used to predict parameters for different types of spectroscopy.

Mechanistic Research and Isotope Effects Involving Cis Decahydronaphthalene D18

Elucidation of Reaction Pathways through Deuterium (B1214612) Labeling in Decahydronaphthalene (B1670005) Derivatives

The use of deuterium-labeled compounds, such as cis-decahydronaphthalene-d18, is a powerful tool for elucidating reaction mechanisms. pearson.com By replacing hydrogen atoms with their heavier isotope, deuterium, chemists can trace the fate of specific atoms throughout a chemical transformation, providing valuable insights into bond-breaking and bond-forming steps.

In the study of decahydronaphthalene derivatives, deuterium labeling has been instrumental in understanding complex reaction pathways. For instance, in the biosynthesis of certain natural products containing decalin rings, deuterium-labeled precursors have been used to determine the stereochemical course of enzymatic reactions. nih.gov Feeding experiments with deuterium-labeled linear triene precursors helped to confirm that the formation of the decalin moiety in solanapyrone A proceeds through an intramolecular Diels-Alder reaction. nih.gov

Furthermore, deuterium labeling in decalin systems has been employed to investigate cationic rearrangements. chemrxiv.org In one study, a C1-deuterated decalin precursor was synthesized to probe the mechanism of a key bond rearrangement. chemrxiv.org The use of a dideuterated substrate simplified spectroscopic analysis and helped to rationalize the observed chemo- and stereoselective migrations. chemrxiv.org

The synthesis of deuterated derivatives of 8a-hydroxy-4a-methyloctahydronaphthalen-1(2H)-ones has also been reported, demonstrating the stereoselective incorporation of deuterium at specific sites. cdnsciencepub.com This level of isotopic precision is crucial for detailed mechanistic investigations.

Quantitative Assessment of Kinetic Isotope Effects in Reactions Involving C-D Bonds of this compound

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Measuring the KIE is a fundamental technique for determining reaction mechanisms, as it provides information about which bonds are broken or formed in the rate-determining step. osti.gov The replacement of hydrogen with deuterium can lead to significant KIEs due to the mass difference affecting the vibrational frequencies of the C-H and C-D bonds. nih.govunam.mx

In reactions involving this compound, the cleavage of a C-D bond is expected to be slower than the cleavage of a corresponding C-H bond. This is because the C-D bond has a lower zero-point vibrational energy, requiring more energy to reach the transition state. unam.mx The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can provide quantitative insights into the transition state structure.

For example, a study on the 1,5-hydrogen shift in a bicyclic system locked in a cisoid conformation, similar to the decalin framework, reported an average kinetic isotope effect of 4.2 ± 0.5. acs.org Such primary KIEs are indicative of the C-H/C-D bond being broken in the rate-determining step. numberanalytics.com Conversely, secondary KIEs, where the isotopically substituted bond is not broken, are typically smaller but can still offer valuable mechanistic information about changes in hybridization at the carbon atom. wikipedia.orgpsgcas.ac.in

Investigations into Radical Formation and Recombination Dynamics in Deuterated Decahydronaphthalene Matrices

Deuterated solvents like this compound are often used as matrices for studying radical species, particularly using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net The use of a deuterated matrix minimizes the electron-nuclear hyperfine couplings between the radical probe and the surrounding solvent protons, which can simplify the EPR spectra and provide clearer information about the radical's structure and dynamics. researchgate.net

Studies on nitroxyl (B88944) radicals in various solvents, including decalin, have explored the contributions of different relaxation processes. nih.gov The selection of solvents with different glass transition temperatures allows for the separation of tumbling-dependent relaxation processes from others. nih.gov Isotope substitution with deuterium is a key strategy in these studies to distinguish between different relaxation mechanisms. nih.gov While some studies have found no significant impact of solvent deuteration on nitroxyl relaxation in fluid solutions at certain frequencies, it can have a substantial effect under other conditions. nih.gov

The study of radical formation and recombination in rigid matrices like frozen decalin can provide insights into the "cage effect," where the solvent cage influences the stereochemical outcome of radical-radical recombination reactions. acs.org The principle of topochemistry suggests that radical pair reactions in rigid matrices occur with minimal motion, favoring retention of stereochemistry. acs.org However, other factors can influence the final product distribution.

Stereochemical Course of Reactions with this compound as a Substrate or Medium

The stereochemistry of the decalin system, with its cis and trans isomers, plays a crucial role in its reactivity. masterorganicchemistry.com The cis-decalin isomer is conformationally mobile, undergoing ring-flipping, while the trans-isomer is conformationally locked. masterorganicchemistry.com This difference in conformational behavior can significantly influence the stereochemical outcome of reactions.

When this compound is used as a substrate, the stereochemistry of the products can provide detailed information about the reaction mechanism. For example, in oxidation reactions, the stereochemical outcome can indicate whether the catalyst is acting on the interior or the exterior of the substrate. rsc.org The "tent-like" shape of cis-decalin presents two non-equivalent faces, with the top face being more sterically accessible. masterorganicchemistry.com This can lead to a preference for attack from the less hindered face.

In reactions where cis-decalin acts as a medium, its conformational properties can influence the stereochemistry of the products formed from other reactants. The rigid or flexible nature of the solvent environment can affect the transition state geometries and, consequently, the stereoselectivity of the reaction. nih.gov For example, the stereoselectivity of Diels-Alder reactions is known to be influenced by solvent effects. nih.gov

Deuterium labeling studies in decalin derivatives have been essential in determining the stereochemical course of reactions, such as in the synthesis of chiral 1,5-diaza-cis-decalin through asymmetric hydrogenation. dicp.ac.cn The stereochemistry of the decalin ring system is also a critical factor in the biological activity of many natural products. nih.gov

Applications of Cis Decahydronaphthalene D18 in Advanced Materials and Soft Matter Science

Role as a Model Solvent for Polymer Solutions and Melts in Neutron Scattering Experiments

cis-Decahydronaphthalene-d18 is extensively used as a model solvent in Small-Angle Neutron Scattering (SANS) experiments, a powerful technique for studying the structure and conformation of polymers and other macromolecules in solution and melts. researchgate.netnist.govrsc.org The utility of this deuterated solvent lies in the significant difference in the neutron scattering length of deuterium (B1214612) compared to hydrogen. nih.govnih.gov This difference allows for a technique known as "contrast matching."

In a typical SANS experiment on a polymer solution, the scattering pattern arises from the contrast between the polymer and the solvent. By using a deuterated solvent like cis-decalin-d18, this contrast can be manipulated. For instance, if the polymer chains are hydrogenous (containing ¹H), they will scatter neutrons very differently from the deuterated solvent, leading to a strong signal that reveals the polymer's conformation.

Conversely, mixtures of hydrogenated (h-decalin) and deuterated decalin (d-decalin) can be prepared to precisely match the scattering length density of a specific component in a complex system. nist.gov This "contrast matching" effectively makes that component invisible to neutrons, allowing researchers to focus on the scattering from other parts of the system. For example, in a study of fatty acid modified dendrimers, mixtures of decalin-h and decalin-d were used to match either the dendrimer core or the fatty acid shell, enabling the individual form factors of each component to be determined. nist.gov

Research has utilized deuterated decalin to study a variety of systems:

Polymer Solutions: The behavior of polyethylene (B3416737) in deuterated mineral oil (a similar hydrocarbon solvent) was studied using SANS, where the deuterated solvent was crucial for determining the polymer coil's radius of gyration and fractal dimensions. rsc.org

Complex Fluids: Diluted solutions of myristic and stearic acids in deuterated decalin have been examined to understand the solute-solvent interface. researchgate.net Similarly, the behavior of oleic acid in deuterated decalin was investigated, revealing how the solvent molecule's size affects the scattering length density distribution around the acid molecule. researchgate.net

Dendrimers: SANS studies on fatty acid modified dendrimers in decalin solutions used contrast matching with deuterated and hydrogenated decalin to probe the structure of the dendrimer core and the fatty acid shell separately. nist.gov These experiments showed that the dendrimer core was collapsed and did not incorporate a significant amount of the solvent. nist.gov

The choice of cis-decalin-d18 as a solvent is also dictated by its chemical and physical properties, which are often a good match for the systems being studied, particularly for non-polar polymers and molecules.

Table 1: Properties of Decahydronaphthalene-d18

| Property | Value | References |

| Molecular Formula | C₁₀D₁₈ | alfa-chemistry.comisotope.comscbt.com |

| Molecular Weight | 156.36 g/mol | alfa-chemistry.comisotope.comnih.gov |

| Appearance | Liquid | sigmaaldrich.cnsigmaaldrich.com |

| Density | 1.012 g/mL at 25 °C | alfa-chemistry.comsigmaaldrich.cnsigmaaldrich.com |

| Boiling Point | 193 °C (lit.) | sigmaaldrich.cnsigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.475 (lit.) | sigmaaldrich.cnsigmaaldrich.comchemicalbook.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.com |

Studies of Liquids and Interfacial Phenomena in Confined Geometries using Deuterated Decahydronaphthalene (B1670005)

The behavior of liquids changes significantly when they are confined to spaces with dimensions on the nanometer scale. This compound has been used as a probe liquid to study these confinement effects, particularly in porous silica (B1680970) glasses. aip.orgresearchgate.net Its properties as a weakly interacting, non-polar liquid make it an ideal candidate to isolate the effects of pure geometrical confinement from strong surface-liquid interactions.

In these studies, Deuteron Nuclear Magnetic Resonance (NMR) spin-lattice relaxation times (T₁) are measured for the deuterated liquid within the pores. aip.org The relaxation rate of the deuterium nuclei is sensitive to the rotational mobility of the molecules. By studying how T₁ changes with pore size and temperature, researchers can deduce information about the dynamics of the confined liquid.

A key study investigated the dynamics of several deuterated liquids, including cis-decalin-d18, within porous silica glasses with pore sizes ranging from 18 to 143 Å. aip.org cis-Decalin-d18, along with cyclohexane-d12, was chosen to represent weakly interacting liquids. This was in contrast to strongly interacting polar liquids like pyridine-d5. The results showed that for weakly interacting liquids in small pores (less than 30 Å), a two-dimensional model was necessary to describe their motional dynamics. aip.org

Furthermore, to distinguish between the effects of surface chemistry and pure confinement, experiments were conducted on surface-modified glasses where the surface hydroxyl groups were replaced. aip.org The relaxation times for strongly interacting liquids were significantly affected by this modification, whereas the dynamics of cyclohexane (B81311) were unaffected, highlighting the minimal role of surface interactions for these non-polar molecules. aip.org These findings, using cis-decalin-d18 as a model system, are crucial for understanding fluid behavior in porous media, which has applications in areas like catalysis, separation processes, and geology.

Development of Analytical Standards and Reference Materials Utilizing this compound

In analytical chemistry, internal standards are essential for accurate quantification. An internal standard is a known amount of a compound, different from the analyte, that is added to the sample. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, detector response, and sample workup can be compensated for.

This compound is used as an internal standard in specific gas chromatography-mass spectrometry (GC-MS) analyses. oup.com Its key advantages for this application are:

Chemical Similarity: It is chemically similar to the analytes of interest in certain applications, such as the analysis of decalin isomers in biological samples. This ensures that it behaves similarly during extraction and chromatographic separation.

Mass Difference: The 18 deuterium atoms give it a significantly different mass from its hydrogenous counterpart (m/z 156 for the deuterated trans-isomer vs. m/z 138 for the non-deuterated isomers). oup.com This mass difference allows for its clear separation and detection by a mass spectrometer, even if it co-elutes with the analyte.

Low Natural Abundance: The likelihood of its presence in a natural sample is virtually zero, preventing interference from endogenous compounds.

For example, in toxicokinetic studies of decalin in rats and mice, a mixture of cis- and trans-decahydronaphthalene-d18 was used as an internal standard to quantify the concentration of decalin isomers in blood and kidney tissues. oup.com The samples were extracted, and the extracts were analyzed by GC-MS, monitoring the characteristic ions for both the analyte and the deuterated internal standard. oup.com

The non-deuterated form, cis-decalin, is also used as a quantitation standard in the determination of sesquiterpanes, a class of terpenes. sigmaaldrich.comsigmaaldrich.com The availability of its deuterated analog provides a complementary tool for more precise and reliable quantification in complex matrices where an internal standard is required.

Future Prospects and Interdisciplinary Research Directions for Cis Decahydronaphthalene D18

Integration of Multi-Modal Spectroscopic Techniques for Comprehensive Structural and Dynamic Characterization

A complete understanding of the structural and dynamic properties of cis-Decahydronaphthalene-d18 and its interactions within complex systems necessitates the use of multiple spectroscopic techniques in concert. The isotopic labeling of this compound enhances the utility of several analytical methods, allowing for a more detailed characterization than is possible with its hydrogenous counterpart.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying deuterated compounds. thieme-connect.dersc.org For this compound, ¹H NMR is simplified, while ²H (Deuterium) NMR provides detailed information about molecular orientation, dynamics, and order in anisotropic environments like liquid crystals or biological membranes. Furthermore, the use of this compound as an NMR solvent can be advantageous in studies of hydrogen-containing analytes by minimizing solvent interference in ¹H NMR spectra. isotope.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the molecular vibrations which are sensitive to isotopic substitution. nih.gov The C-D bonds in this compound have different vibrational frequencies compared to C-H bonds, which can be used to trace the molecule's presence and interactions in complex mixtures or during chemical reactions.

Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure of materials on the nanometer to micrometer scale. The significant difference in the neutron scattering length of deuterium (B1214612) compared to hydrogen makes this compound an excellent solvent for SANS experiments. researchgate.net By using a technique called contrast matching, where the scattering length density of the deuterated solvent is tuned to match that of a specific component in a mixture, researchers can effectively make that component "invisible" to neutrons. This allows for the unambiguous determination of the structure and interactions of the other components within a complex system, such as polymer blends, surfactant micelles, or biological assemblies. mdpi.comresearchgate.net

Table 1: Spectroscopic Techniques for the Analysis of this compound

| Spectroscopic Technique | Information Provided | Research Application Example |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure, conformation, dynamics, and the local chemical environment. | Studying the conformation of dissolved molecules or the dynamics at solvent-solute interfaces. thieme-connect.dersc.org |

| Infrared (IR) & Raman Spectroscopy | Reveals characteristic vibrational modes of C-D bonds, allowing for the identification and tracking of the molecule. | Monitoring the role or transformation of the solvent during a chemical reaction. nih.gov |

| Small-Angle Neutron Scattering (SANS) | Determines the structure, size, and shape of nanoscale objects in solution through contrast matching. | Characterizing the structure of polymer gels or nanoparticle dispersions. mdpi.comresearchgate.net |

Advanced Computational Methodologies for Predictive Modeling of Deuterated Decahydronaphthalene (B1670005) Behavior in Complex Systems

Computational chemistry offers powerful tools to complement and guide experimental research. Advanced methodologies like molecular dynamics (MD) simulations and density functional theory (DFT) are increasingly used to model the behavior of molecules like this compound with high accuracy.

Molecular dynamics simulations can model the movement of atoms and molecules over time, providing a dynamic picture of complex systems at the atomic level. researchgate.net For this compound, MD simulations can predict its properties as a solvent, such as its diffusion coefficient, viscosity, and its interactions with dissolved solutes. These simulations are crucial for interpreting experimental data from techniques like SANS and for understanding the forces that govern self-assembly and other molecular recognition processes in a deuterated decalin medium.

Density functional theory (DFT) calculations provide detailed information about the electronic structure of molecules. acs.org This allows for the prediction of various properties, including spectroscopic signatures (like NMR and IR spectra), reaction energies, and activation barriers. mdpi.com For this compound, DFT can be used to understand how deuteration affects its electronic properties and reactivity. This is particularly important when studying reaction mechanisms where the solvent may play a non-innocent role. By combining experimental results with DFT calculations, researchers can build comprehensive models that explain how the molecule behaves in complex chemical environments. nih.gov These predictive models accelerate the discovery process by allowing for the rapid screening of conditions and the rational design of experiments. mdpi.com

Emergent Applications in Nanoscience, Supramolecular Chemistry, and Green Chemistry Methodologies

The unique properties of this compound are enabling new possibilities in several cutting-edge areas of chemistry.

Nanoscience: In the field of nanoscience, this compound serves as a critical solvent for the synthesis and characterization of nanomaterials. escholarship.org Its ability to disperse non-polar nanoparticles and its utility in SANS for contrast matching are invaluable. mdpi.comresearchgate.net For instance, SANS studies using deuterated decalin have been employed to investigate the structure of sterically-stabilized colloidal particles and to understand the forces between them. researchgate.net This knowledge is fundamental for controlling the assembly of nanoparticles into functional materials and devices.